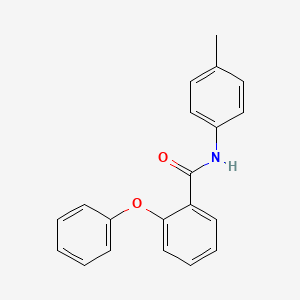

N-(4-methylphenyl)-2-phenoxybenzamide

Description

N-(4-methylphenyl)-2-phenoxybenzamide is an organic compound characterized by the presence of a benzamide group substituted with a 4-methylphenyl and a phenoxy group

Properties

IUPAC Name |

N-(4-methylphenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-15-11-13-16(14-12-15)21-20(22)18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJMTVBIZOLUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-phenoxybenzamide typically involves the reaction of 4-methylphenylamine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of N-(4-methylphenyl)-2-phenoxybenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-phenoxybenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methylphenyl)-2-phenylbenzamide

- N-(4-methylphenyl)-2-methoxybenzamide

- N-(4-methylphenyl)-2-chlorobenzamide

Uniqueness

N-(4-methylphenyl)-2-phenoxybenzamide is unique due to the presence of both a phenoxy group and a 4-methylphenyl group, which confer distinct chemical and physical properties. These structural features may influence its reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

N-(4-methylphenyl)-2-phenoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer effects, supported by data tables and relevant research findings.

- Molecular Formula : C17H16N2O2

- Molecular Weight : 284.32 g/mol

- CAS Number : 324759-02-6

Antimicrobial Activity

Research indicates that N-(4-methylphenyl)-2-phenoxybenzamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 64 |

These results suggest that the compound has a promising profile as an antimicrobial agent, particularly against Gram-positive bacteria and fungi.

Anticancer Properties

The anticancer potential of N-(4-methylphenyl)-2-phenoxybenzamide has been evaluated in various cancer cell lines. In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

A notable study conducted on human breast cancer cells (MCF-7) revealed:

- IC50 Value : 25 µM after 48 hours of treatment.

The compound significantly reduced cell viability and promoted cell cycle arrest at the G2/M phase, indicating its potential as an anticancer therapeutic agent.

The biological activity of N-(4-methylphenyl)-2-phenoxybenzamide is primarily attributed to its ability to interact with various molecular targets within cells. The structure allows it to bind with proteins and enzymes, modulating their functions. This modulation can inhibit bacterial growth and cancer cell proliferation by disrupting essential biological processes.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent. The study utilized both disk diffusion and broth microdilution methods to assess efficacy.

- Cancer Cell Line Studies : Another research effort focused on the effects of N-(4-methylphenyl)-2-phenoxybenzamide on various cancer cell lines, including MCF-7 and A549 (lung cancer). The results indicated that the compound not only induced apoptosis but also inhibited migration and invasion capabilities of cancer cells, suggesting a multi-faceted approach to cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.